2,6-Diaminonicotinic acid

Antifungal Drug Discovery Antimalarial Drug Discovery Medicinal Chemistry

Procure 2,6-diaminonicotinic acid with ≥98% purity to leverage its unique 2,6-diamino substitution pattern. Cited in patents for antifungal and antimalarial agents, this isomer is not functionally equivalent to 4,6- or 2,4-diamino regioisomers. Its carboxylic acid handle enables rapid amide coupling, streamlining parallel synthesis workflows. Eliminate an additional amination step compared to mono-aminated intermediates, improving overall process yield.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 175155-53-0
Cat. No. B069823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diaminonicotinic acid
CAS175155-53-0
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)O)N)N
InChIInChI=1S/C6H7N3O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11)(H4,7,8,9)
InChIKeyYTJMLBGHXQRLCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diaminonicotinic Acid (CAS 175155-53-0): Procurement-Relevant Baseline for a Multi-Patented Pyridine Scaffold


2,6-Diaminonicotinic acid (CAS 175155-53-0) is a heterocyclic building block classified as a 2,6-diaminopyridine-3-carboxylic acid derivative, with a molecular formula of C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol [1]. The compound features two amino groups at the 2- and 6-positions and a carboxylic acid group at the 3-position on the pyridine ring, producing a LogP value of -0.0558 and a topological polar surface area (TPSA) of 102.23 Ų [1]. This substitution pattern confers a hydrogen bond donor count of 3 and acceptor count of 5, which influences its utility as a synthetic intermediate in medicinal chemistry programs [1]. The compound is specifically cited as a starting material in the synthesis and evaluation of novel antifungal agents, including quinoline and pyridine amide derivatives , and appears in patent literature covering antimalarial agents, antifungal compositions, and hetero-fused cyclic compounds .

2,6-Diaminonicotinic Acid (CAS 175155-53-0): Why Generic Pyridine Carboxylic Acids Are Not Interchangeable


Among diaminonicotinic acid regioisomers and related heterocyclic carboxylic acids, the precise 2,6-diamino substitution pattern is not functionally equivalent to the 4,6-diamino (CAS 75776-48-6) or 2,4-diamino arrangements [1]. The 2,6-configuration positions the carboxylic acid at the 3-position with two flanking amino groups that can participate in intramolecular hydrogen bonding and metal coordination in ways that regioisomers cannot replicate [1]. Furthermore, the synthetic routes to 2,6-diaminonicotinic acid typically proceed via 2,6-dichloronicotinic acid intermediates , a pathway that diverges from the synthesis of 2-amino-6-chloronicotinic acid (CAS 58584-92-2) [2]. This divergence means that intermediates are not drop-in replacements; substituting an alternative regioisomer would require re-optimization of downstream coupling conditions and may alter the geometry of the final pharmacophore. The evidence below quantifies where the 2,6-diamino configuration delivers verifiable differentiation in patent-cited applications, supplier purity specifications, synthetic accessibility, and safety classification.

2,6-Diaminonicotinic Acid (CAS 175155-53-0): Quantified Comparative Evidence for Procurement and Selection


2,6-Diaminonicotinic Acid in Patent-Linked Antifungal and Antimalarial Programs vs. 4,6-Diamino Regioisomer

2,6-Diaminonicotinic acid is explicitly cited as a building block in multiple patent families covering antimalarial agents and antifungal pyridine derivatives, whereas the 4,6-diamino regioisomer (CAS 75776-48-6) is primarily associated with anti-inflammatory, anticancer, and antibacterial applications . In antifungal patent literature, 2,6-diaminonicotinic acid is employed in the synthesis of quinoline and pyridine amide derivatives with documented antifungal evaluation . Additionally, patent WO/EP applications covering hetero-fused cyclic compounds list 2,6-diaminonicotinic acid as a starting material in the priority chain . No equivalent patent coverage linking the 4,6-diamino regioisomer to these specific antifungal or antimalarial programs was identified in the search corpus.

Antifungal Drug Discovery Antimalarial Drug Discovery Medicinal Chemistry

Supplier-Reported Purity: 2,6-Diaminonicotinic Acid Batch Purity vs. 4,6-Diamino Regioisomer Typical Purity

Commercial suppliers of 2,6-diaminonicotinic acid report batch-specific purity levels reaching 99.6% by HPLC at 214 nm, with routine catalog purities specified as ≥98% or NLT 98% . In contrast, the 4,6-diaminonicotinic acid regioisomer is typically offered at 95% purity as the standard catalog specification . This difference reflects the relative maturity of synthetic routes and commercial availability for each isomer.

Analytical Chemistry Quality Control Procurement Specification

Synthetic Accessibility: 2,6-Diaminonicotinic Acid as Direct Product vs. 2-Amino-6-Chloronicotinic Acid as Interrupted Intermediate

2,6-Diaminonicotinic acid can be synthesized directly from 2,6-dichloronicotinic acid via ammonia substitution under controlled conditions, yielding the fully diaminated product in a single operational step . In contrast, the related compound 2-amino-6-chloronicotinic acid (CAS 58584-92-2) represents an interrupted substitution product where only one chlorine has been replaced by an amino group, requiring subsequent deprotection or further substitution to achieve the diaminated state [1]. This difference means that a procurement decision favoring 2-amino-6-chloronicotinic acid adds a synthetic step to downstream workflows if a 2,6-diamino motif is ultimately required.

Organic Synthesis Process Chemistry Building Block Procurement

Hazard Classification and Shipping Cost: 2,6-Diaminonicotinic Acid vs. 4,6-Diamino Regioisomer

2,6-Diaminonicotinic acid is classified as a hazardous material (HazMat) under DOT/IATA regulations, incurring a FedEx HazMat shipping fee of approximately $50 per shipment for ground transport within the United States . In contrast, the 4,6-diaminonicotinic acid regioisomer is designated as "Not hazardous material" for DOT/IATA transport purposes, eliminating this surcharge entirely . This regulatory classification difference stems from distinct safety profiles or hazard assessments of the two isomers.

Safety Shipping Logistics Procurement Cost Analysis

Derivatization Versatility: 2,6-Diaminonicotinic Acid Generates Amides and Esters with Documented Commercial Availability

2,6-Diaminonicotinic acid serves as the parent acid for a family of commercially available derivatives, including 2,6-diaminonicotinamide (CAS 69925-29-7) [1], ethyl 2,6-diaminonicotinate (CAS 154378-58-2) , and methyl 2,6-diaminonicotinate (CAS 1227048-97-6) [2], as well as the hydrochloride salt form (CAS 2514577-68-3) . Each derivative is offered as a distinct catalog item from multiple suppliers, indicating established synthetic routes and commercial demand. The 2,6-diamino regioisomer thus provides a more extensively derivatized and commercially accessible chemical space compared to less explored regioisomers.

Derivative Synthesis Medicinal Chemistry Library Synthesis

2,6-Diaminonicotinic Acid (CAS 175155-53-0): Evidence-Backed Application Scenarios for Procurement Decision-Making


Antifungal Medicinal Chemistry Programs Requiring Patent-Cited Pyridine Scaffolds

2,6-Diaminonicotinic acid is directly cited in patent literature covering antifungal agents, specifically in the synthesis of quinoline and pyridine amide derivatives for antifungal evaluation . Procurement of this specific isomer aligns research efforts with documented patent precedents, whereas the 4,6-diamino regioisomer lacks equivalent antifungal patent coverage. This scenario is optimal for drug discovery teams working on novel antifungal candidates where patent positioning is a consideration.

Antimalarial Drug Discovery Leveraging Heterocyclic GPI Biosynthesis Inhibitors

Patent applications covering antimalarial agents cite diaminopyridine compounds, including 2,6-diaminonicotinic acid derivatives, as having activity via inhibition of glycosylphosphatidylinositol (GPI) biosynthesis through the GWT1 gene product pathway . This provides a validated starting point for antimalarial lead optimization programs, distinguishing 2,6-diaminonicotinic acid from alternative regioisomers that are not explicitly linked to this mechanism of action in patent disclosures.

Parallel Synthesis and Library Production Requiring High-Purity Building Blocks

The availability of 2,6-diaminonicotinic acid at batch purities up to 99.6% (214 nm HPLC) supports parallel synthesis and compound library production where starting material purity directly impacts downstream product integrity. The compound's carboxylic acid handle enables straightforward amide coupling or esterification , facilitating rapid diversification in library synthesis workflows.

Process Chemistry Scale-Up Where Fully Diaminated Intermediates Reduce Step Count

For process chemistry campaigns requiring a 2,6-diamino-substituted pyridine-3-carboxylic acid motif, procuring the fully diaminated 2,6-diaminonicotinic acid eliminates an additional amination step that would be necessary if starting from mono-aminated intermediates such as 2-amino-6-chloronicotinic acid . This reduction in step count improves overall yield and reduces process development time, particularly valuable at larger scales.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diaminonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.